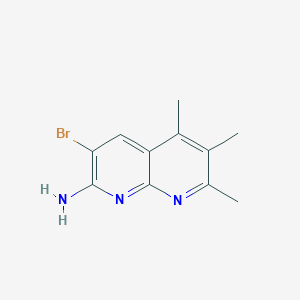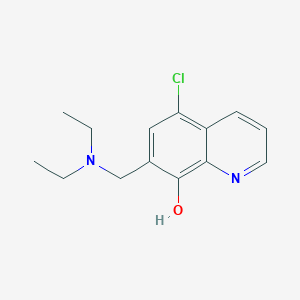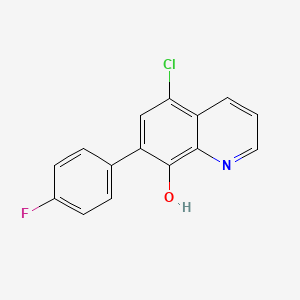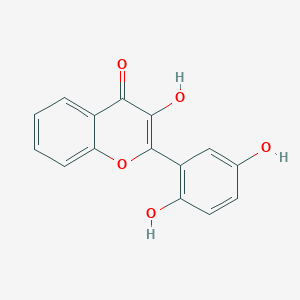
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of flavonoids, which are known for their diverse biological activities. The presence of hydroxyl groups in its structure contributes to its antioxidant properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 2,5-dihydroxybenzaldehyde with a suitable chromone derivative. One common method involves the use of a Wittig reaction, where 2,5-dihydroxybenzaldehyde reacts with (acetylmethylene)-triphenylphosphorane to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acetylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of natural dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxyphenylacetic acid: Known for its antioxidant properties and used in similar applications.
Methyl 2,5-dihydroxyphenylacetate: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-(2,5-Dihydroxyphenyl)-3-hydroxy-4H-chromen-4-one is unique due to its chromone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
95382-88-0 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-(2,5-dihydroxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-6-11(17)10(7-8)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H |
InChI-Schlüssel |
GFGGJTOERXJSHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=C(C=CC(=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




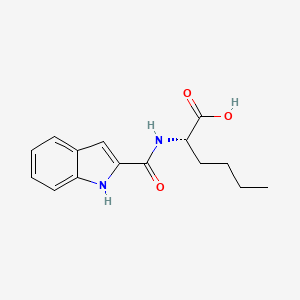
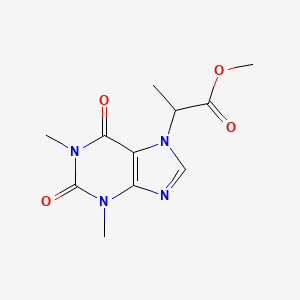
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
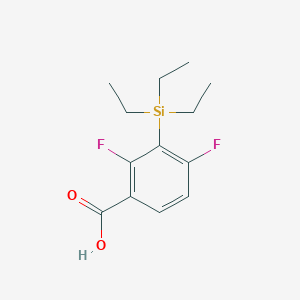
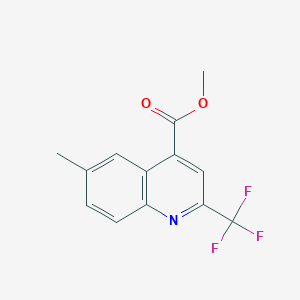
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)

